Linezolid impurity 3

Catalog No.
S3613167
CAS No.
212325-40-1
M.F
C12H15FN2O3
M. Wt
254.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linezolid impurity 3

CAS Number

212325-40-1

Product Name

Linezolid impurity 3

IUPAC Name

methyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate

Molecular Formula

C12H15FN2O3

Molecular Weight

254.26 g/mol

InChI

InChI=1S/C12H15FN2O3/c1-17-12(16)14-9-2-3-11(10(13)8-9)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)

InChI Key

IKISJVHYIWZBRX-UHFFFAOYSA-N

SMILES

COC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F

Methods of Application or Experimental Procedures

a. Detection and Quantification

Researchers employ analytical techniques to detect and quantify Linezolid impurity 3. These methods include:

b. Stability Studies

Stability studies are conducted to evaluate the behavior of Linezolid impurity 3 under various conditions. For example:

Summary of Results and Outcomes

a. Compatibility and Stability

b. Clinical Implications

Linezolid impurity 3 is a degradation byproduct formed during the synthesis of Linezolid, an antibiotic belonging to the oxazolidinone class. Linezolid is primarily used to treat infections caused by Gram-positive bacteria, including pneumonia and skin infections. The presence of impurities such as Linezolid impurity 3 is significant as they can affect the safety, efficacy, and stability of the final pharmaceutical product .

  • Not applicable for impurity 3.
  • Linezolid's mechanism of action involves inhibiting bacterial protein synthesis.
  • Safety data for impurity 3 is likely unavailable.
  • Generally, impurities can introduce safety concerns if they are toxic or have unexpected biological effects.
. The primary synthetic route begins with morpholine and 1,2-difluoro-4-nitrobenzene, leading to the formation of a carbamate intermediate. This intermediate undergoes further reactions, including:

  • Oxidation: Can lead to the formation of oxidized derivatives.
  • Reduction: Alters functional groups within the compound.
  • Substitution: Utilizes reagents such as mesyl chloride and sodium azide to introduce new functional groups .

Linezolid impurity 3 shares some biological activity characteristics with its parent compound, Linezolid. The primary mechanism of action involves binding to the 23S ribosomal RNA of the 50S ribosomal subunit in bacteria, inhibiting protein synthesis initiation. This action ultimately results in the suppression of bacterial growth and reproduction .

The synthesis of Linezolid impurity 3 can be achieved through various methods. One common approach involves:

  • Starting with morpholine and 1,2-difluoro-4-nitrobenzene.
  • Formation of a carbamate intermediate.
  • Subsequent reactions leading to the oxazolidinone structure.
  • Acetylation steps using acetic anhydride under mild conditions for final purification .

Linezolid impurity 3 is primarily studied in scientific research for several applications:

  • Quality Control: Ensuring that impurity levels are within acceptable limits during manufacturing processes.
  • Stability Studies: Understanding how impurities affect the stability and efficacy of Linezolid formulations.
  • Toxicological Assessments: Evaluating potential toxicity associated with impurities in pharmaceutical products .

Research on Linezolid impurity 3 includes interaction studies that assess its effects on biological systems compared to Linezolid itself. These studies help determine whether impurities alter the pharmacokinetics or pharmacodynamics of the parent compound, which is critical for safety assessments in drug development .

Linezolid impurity 3 can be compared with other related compounds formed during the synthesis and degradation processes of Linezolid. Notable similar compounds include:

Compound NameDescription
DesfluorolinezolidFormed during reduction processes involving azide intermediates.
Bis-linezolidResulting from acetylation steps in synthesis.
Oxazolidinone derivativesVarious intermediates formed during synthetic pathways.

These compounds differ in their chemical structures and formation pathways, emphasizing the complexity of synthesizing Linezolid and its derivatives .

The unique structural features and formation conditions of Linezolid impurity 3 highlight its significance in both pharmaceutical chemistry and quality control practices. Understanding these aspects is crucial for optimizing synthetic routes and ensuring product safety and efficacy.

XLogP3

1.4

Dates

Last modified: 04-14-2024

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